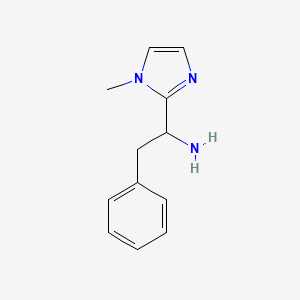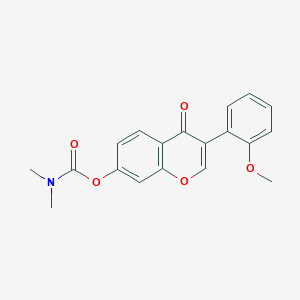
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Methoxyphenyl)propionic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
A novel mono-isoxazole was synthesized from ®-Carvone and O -methoxy-benzaldoxime, via a [3+2] cycloaddition reaction . The newly obtained mono-isoxazole has been fully characterized by HRMS and NMR spectroscopy .Molecular Structure Analysis
The molecular formula of “3-(2-Methoxyphenyl)propionic acid” is C10H12O3 . The InChI Key is XSZSNLOPIWWFHS-UHFFFAOYSA-N .Chemical Reactions Analysis
The “3-(2-methoxyphenyl)-isoxazole-carvone (MIC)” was studied for its anti-corrosion effect on carbon steel in 1 M HCl at 298 K . The study was carried out using weight loss, electrochemical tests and surface analysis .Physical And Chemical Properties Analysis
The appearance of “3-(2-Methoxyphenyl)propionic acid” is white to cream . It comes in the form of crystals or powder or crystalline powder . The melting point is between 83.5-89.5°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, compounds with similar structures have been pivotal in the development of drugs such as Atorvastatin (a cholesterol-lowering agent) and Sunitinib (a tyrosine kinase inhibitor used in cancer treatment) . Researchers explore the potential of our compound as a lead structure for novel drug candidates.
Antimalarial Agents
Pyrrolin-4-ones, including derivatives of pyrrole-3-carboxylic acids, exhibit antimalarial activity. Our compound’s structural features make it a candidate for further investigation in this context .
HIV-1 Protease Inhibition
Certain pyrrolin-4-ones have demonstrated inhibitory activity against HIV-1 protease. Researchers may explore our compound’s potential in this area .
Organic Synthesis and Cyclization Reactions
The cyclization of α-amino ynones and three-component reactions involving 2,3-diketo esters, amines, and ketones have shown significant scope. Additionally, ring-opening cyclization of cyclopropyl ketones with primary amines (catalyzed by Ni(II) or chiral Sc(III) complexes) is an interesting approach .
Precursors to Pyrrolin-4-ones
1,3-Dicarbonyl compounds and their enamines serve as precursors to pyrrolin-4-ones. Oxidative cyclization of β-enaminones and Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines are well-studied methods .
Iodine-Promoted Cyclization
Iodine-promoted cyclization of enaminone with aryl methyl ketones has been demonstrated as a useful method for synthesizing pyrrolin-4-ones .
For additional details, you can refer to the original research article here . If you have any specific questions or need further information, feel free to ask! 😊
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-20(2)19(22)25-12-8-9-14-17(10-12)24-11-15(18(14)21)13-6-4-5-7-16(13)23-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXWPLAQZYCPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


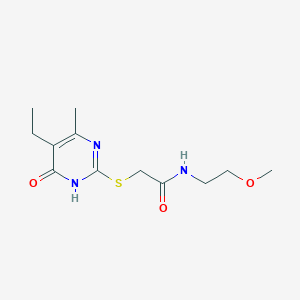
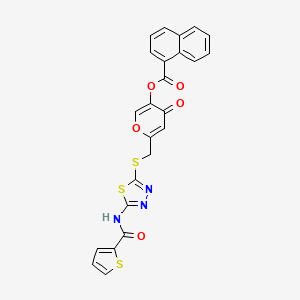
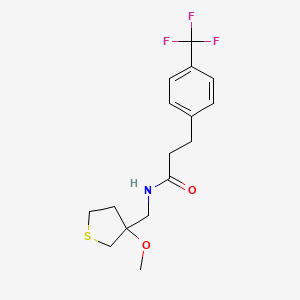
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2776587.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776588.png)
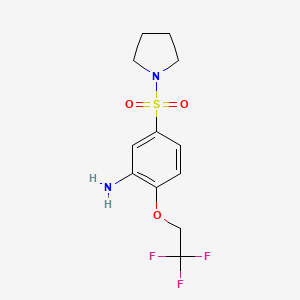
![(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2776591.png)
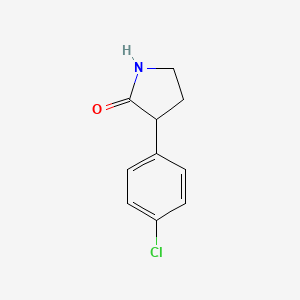
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone oxalate](/img/structure/B2776593.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2776599.png)
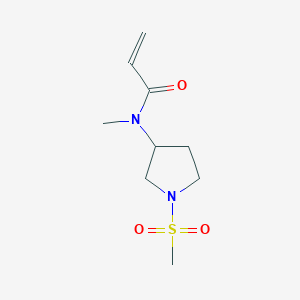
![1-(3-chlorophenyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2776602.png)
